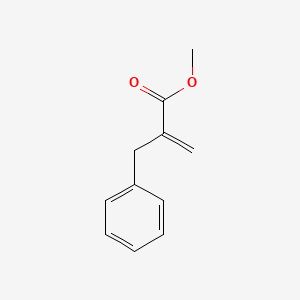

Methyl 2-benzylacrylate

Description

Contextualization of Methyl 2-benzylacrylate within Contemporary Organic and Polymer Chemistry Research

This compound, also known as methyl α-benzylacrylate, is an α-substituted acrylic ester that serves as a crucial monomer and intermediate in organic and polymer chemistry. myskinrecipes.comguidechem.comcymitquimica.com Its structure, featuring a benzyl (B1604629) group attached to the α-carbon of the methyl acrylate (B77674) backbone, provides unique steric and electronic properties that influence its reactivity and the characteristics of its resultant polymers. In contemporary research, it is primarily investigated for its role in producing polymers and resins, specifically as a key monomer in the synthesis of acrylic-based materials. myskinrecipes.com

The presence of the benzyl group is significant; it can enhance the refractive index and glass transition temperature of polymers, thereby improving their optical and mechanical properties. guidechem.com Consequently, this compound and its parent compound, benzyl acrylate, are used as monomers for creating high refractive index polyacrylates. guidechem.com Acrylic polymers, in general, are valued for their versatility, with chemical, physical, and mechanical properties that can be finely tuned through structural modifications. tandfonline.com This positions this compound within the broader research effort to develop advanced polymers for applications in nanotechnology, medical devices, and construction materials. tandfonline.com Furthermore, it is recognized as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. guidechem.comrsc.org For instance, the related compound 2-benzylacrylic acid is an intermediate for the industrial synthesis of the anti-diarrheal drug Racecadotril. rsc.org

Historical Development and Evolution of Synthetic Strategies for Benzylacrylates

The synthesis of acrylate esters has evolved significantly over the years, moving from classical methods to more sophisticated catalytic strategies. Historically, the synthesis of benzylacrylates could be achieved through standard esterification procedures. A common method involves the reaction of 2-benzylacrylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a dehydrating agent like thionyl chloride. chemicalbook.com One documented synthesis route starts with benzylmalonic acid and paraformaldehyde, which react in the presence of diethylamine (B46881) to form 2-methylene-3-phenylpropanoic acid. This intermediate is then esterified using methanol and thionyl chloride to yield this compound. chemicalbook.com

More recent synthetic strategies focus on efficiency, selectivity, and the use of advanced catalytic systems. The Knoevenagel condensation is a fundamental process in synthetic organic chemistry used to produce derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate, which are structurally related to benzylacrylates. acs.org This reaction has been optimized using various catalysts and conditions, including microwave-assisted synthesis. acs.org

For benzyl acrylate itself, modern methods include the transesterification of methyl methacrylate (B99206) with benzyl alcohol. guidechem.com This can be facilitated by catalysts such as 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium. guidechem.com Furthermore, research into the direct functionalization of polymers has led to methods for producing poly(methyl methacrylate-co-benzyl methacrylate) through the transesterification of poly(methyl methacrylate) (PMMA) with benzyl alcohol, using lithium alkoxides generated from lithium diisopropylamide (LDA). nih.gov The development of synthetic strategies continues, with a focus on creating functional polymers and raspberry-like polymer composite particles through techniques like seeded polymerization and Pickering polymerization. rsc.org

Current Academic Challenges and Emerging Research Opportunities Pertaining to this compound

A primary challenge in the study of this compound lies in controlling the stereochemistry during polymerization. The synthesis of poly(methyl α-benzylacrylate) via radical polymerization has been a subject of investigation to understand the stereochemical configuration of the resulting polymer. acs.org Achieving stereospecific living radical polymerization is a significant goal in polymer science, as it allows for precise control over both the chain length and the tacticity of the polymer, which in turn dictates its material properties. acs.org

Emerging research opportunities are centered on the development of novel catalytic systems for reactions involving benzylacrylates. Palladium-catalyzed enantioselective 1,1-diarylation of benzyl acrylates has been reported, utilizing a chiral anion phase-transfer strategy to produce 3,3-diaryl propanoates with high enantioselectivity. nih.gov This highlights a trend towards creating complex, chiral molecules from acrylate precursors. Theoretical investigations, such as those into TiCl4-promoted cycloaddition reactions between cyclopenta-1,3-diene and benzyl acrylate, aim to understand and enhance stereoselectivity in these transformations. scispace.com

Another area of opportunity is the creation of novel functional materials. This includes the synthesis of graft copolymers, such as starch-g-poly(benzyl acrylate), to create biodegradable materials with tailored hydrophilic-hydrophobic properties. d-nb.info The study of poly(benzyl acrylate) (PBA) in non-traditional solvent systems, like ionic liquids, presents both a challenge and an opportunity to understand the conformational transitions of the polymer chain and design new polymer-IL composite materials. tandfonline.com The synthesis of polydimethylsiloxanes substituted with benzyl acrylate groups for photocrosslinking applications is another active research front. researchgate.net

Scope, Rationale, and Specific Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are driven by the rationale that its unique structure can be harnessed to create advanced materials and complex organic molecules. The scope of this research is broad, encompassing fundamental studies of its reactivity to the development of practical applications.

A key objective is to understand and control its polymerization behavior. Studies on the free-radical polymerization of methyl α-benzylacrylate aim to determine kinetic parameters and characterize the resulting polymer. acs.org Research on the stereochemical configuration of poly(methyl α-benzylacrylate) seeks to elucidate the factors controlling tacticity. acs.org The thermal behavior and degradation mechanisms of its copolymers, such as starch-g-poly(benzyl acrylate), are studied to assess their stability and potential applications. d-nb.info

Another major focus is its use as a building block in organic synthesis. The rationale is to leverage its reactive double bond and benzyl group to construct more complex architectures. Objectives include developing enantioselective catalytic reactions, such as the 1,1-diarylation, to access chiral products. nih.gov Research also explores its use in multicomponent reactions, for example, in nickel-catalyzed alkylarylation processes. researchgate.net

The ultimate goal of much of this research is the creation of new materials with enhanced properties. Investigations into poly(benzyl acrylate) and its copolymers are aimed at developing materials with high refractive indices, specific thermal properties, and tailored solubility for applications ranging from optical materials to biomedical devices. guidechem.comtandfonline.comresearchgate.net

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3070-71-1 | chemical-suppliers.eufluorochem.co.uk |

| Molecular Formula | C₁₁H₁₂O₂ | chemical-suppliers.eunih.gov |

| Molecular Weight | 176.21 g/mol | chemical-suppliers.eunih.gov |

| Appearance | Liquid | fluorochem.co.uk |

| Boiling Point (Predicted) | ~261.1 °C at 760 mmHg | chemical-suppliers.eu |

| Melting Point (Predicted) | 11.80 °C | chemical-suppliers.eu |

| Density (Predicted) | ~1.0 g/mL | chemical-suppliers.eu |

| Purity | ≥95.0% | fluorochem.co.ukaccelachem.com |

Summary of Selected Research on Benzylacrylates

| Research Focus | Key Findings | Reference |

| Radical Polymerization | The synthesis and free-radical polymerization of methyl α-benzylacrylate have been successfully carried out and analyzed. | acs.org |

| Stereochemistry | The stereochemical configuration of poly(methyl α-benzylacrylate) synthesized by radical polymerization has been determined. | acs.org |

| Copolymerization | Starch-g-poly(benzyl acrylate) copolymers were prepared, showing variable hydrophilic-hydrophobic properties and insolubility in common organic solvents. | d-nb.info |

| Polymer Modification | Poly(methyl methacrylate) (PMMA) can be modified by transesterification with benzyl alcohol to produce copolymers with up to 65% functionalization. | nih.gov |

| Enantioselective Catalysis | An enantioselective 1,1-diarylation of benzyl acrylates was developed using palladium catalysis with a chiral anion phase-transfer strategy, achieving high enantioselectivities. | nih.gov |

| Polymer Properties | Poly(benzyl acrylate) (PBA) exhibits high thermal and photochemical stability. Its conformational transitions in ionic liquid-water mixtures are a subject of simulation studies. | tandfonline.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJYBYIABSMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341793 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-71-1 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 2 Benzylacrylate

Established Synthetic Pathways for the Formation of Methyl 2-benzylacrylate

Several foundational organic reactions have been successfully adapted for the synthesis of this compound. These include the direct esterification of its corresponding carboxylic acid, olefination reactions to construct the carbon-carbon double bond, and condensation reactions.

Esterification Reactions and Their Catalytic Variants in Benzylacrylate Synthesis

The most direct route to this compound is the esterification of its parent carboxylic acid, 2-benzylacrylic acid. The Fischer-Speier esterification, a long-established method, involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. wikipedia.orglookchem.com This equilibrium-driven process typically utilizes an excess of the alcohol and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com

Commonly employed homogeneous acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). wikipedia.orgnumberanalytics.com While effective, these catalysts can be corrosive and difficult to separate from the final product. researchgate.net In a specific documented synthesis, 2-benzylacrylic acid was converted to this compound in quantitative yield by treatment with thionyl chloride (SOCl₂) in methanol (B129727) at room temperature. In this case, thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification.

Alternative catalytic systems have been explored to overcome the limitations of traditional acid catalysts. For instance, a patent describes the use of methanesulfonic acid for the esterification of acrylic acid, noting high catalytic efficiency and a better color profile for the product compared to sulfuric acid. google.com Lewis acids are also viable catalysts for this transformation. wikipedia.org The choice of catalyst is crucial for optimizing yield and minimizing side reactions.

Table 1: Catalytic Variants in the Esterification of 2-Benzylacrylic Acid

| Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl Chloride | 2-Benzylacrylic acid, Methanol | Room Temperature, 18 hours | 100% | researchgate.net |

| p-Toluenesulfonic acid | 2-(benzyl acrylamide) acetic acid, Benzyl (B1604629) alcohol | 50-120 °C | 91.7% | google.com |

Olefination Processes, Including Wittig and Horner-Wadsworth-Emmons Reactions, for this compound Construction

Olefination reactions provide a powerful means of forming the characteristic C=C double bond of acrylates. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyl compounds into alkenes. mnstate.eduwikipedia.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, with phenylacetaldehyde, or alternatively, the reaction of an appropriate benzyl-substituted ylide with methyl glyoxylate. The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org This reaction is particularly effective for creating α,β-unsaturated esters with high (E)-selectivity. researchgate.net

Table 2: One-Pot Horner-Wadsworth-Emmons Synthesis of α-Substituted Acrylates

| Phosphonate (B1237965) Reagent | Alkylating Agent | Base (Step 1) / Base (Step 2) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Triethyl phosphonoacetate | Benzyl bromide | t-BuOK / K₂CO₃ | DMF | 86% | researchgate.netthieme-connect.com |

Knoevenagel Condensation Followed by Esterification or Decarboxylation Routes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, typically followed by dehydration to form a C=C bond. beilstein-journals.org This reaction is a classic and versatile C-C bond-forming strategy. chembk.com

A well-documented synthesis of 2-benzylacrylic acid, the direct precursor to this compound, utilizes this pathway. The process begins with the Knoevenagel condensation of benzylmalonic acid with paraformaldehyde, using a catalytic amount of a weak base like diethylamine (B46881). researchgate.net The reaction is warmed to reflux, and the intermediate likely undergoes spontaneous decarboxylation under these conditions to yield 2-benzylacrylic acid as the main product in high yield (90%). researchgate.net

Following the formation of 2-benzylacrylic acid, a subsequent esterification step, as detailed in section 2.1.1, is performed to obtain the final this compound. researchgate.net This two-step sequence, starting from readily available materials, represents a robust and high-yielding pathway to the target compound. The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates the decarboxylation step. organic-chemistry.org

Exploration of Novel or Emerging Synthetic Routes to this compound

Research into more atom-economical and efficient syntheses has led to the exploration of novel transition metal-catalyzed reactions.

One promising area is palladium-catalyzed cross-coupling reactions . A reported method details the synthesis of functionalized alkyl 2-benzylacrylates through the palladium-catalyzed reaction of Baylis-Hillman bromides with triarylbismuth reagents. researchgate.net This approach offers a direct way to construct the target structure with high atom economy.

Another emerging strategy is the palladium-catalyzed alkoxycarbonylation of alkynes . This involves the reaction of an alkyne with carbon monoxide and an alcohol. For the synthesis of this compound, a suitable substrate would be 3-phenyl-1-propyne. fishersci.fisigmaaldrich.com In the presence of a palladium catalyst system, this alkyne could undergo methoxycarbonylation to regioselectively form the desired branched α,β-unsaturated ester. lookchem.com While a specific application of this reaction to produce this compound is not extensively detailed, the methodology is well-established for the synthesis of related acrylates and represents a modern, catalytic alternative to classical methods. lookchem.comgoogle.com

Catalysis in this compound Synthesis and Functionalization

Catalysis is central to nearly all synthetic routes for this compound, playing a critical role in controlling reaction rates, improving yields, and directing selectivity.

Homogeneous Catalysis Approaches for Improved Yield and Selectivity

Homogeneous catalysts, which exist in the same phase as the reactants, are prevalent in the synthesis of this compound. uu.nl Their primary advantage lies in the high selectivity and activity that can be achieved because the catalyst's active sites are well-defined and uniformly accessible. researchgate.net

In esterification reactions , homogeneous acid catalysts like sulfuric acid, p-toluenesulfonic acid, or in situ generated HCl from thionyl chloride are used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the alcohol. numberanalytics.comresearchgate.netresearchgate.net The choice of catalyst and conditions can be tuned to maximize the conversion to the ester. researchgate.net

For the Knoevenagel condensation , weakly basic amines such as diethylamine or pyridine act as homogeneous catalysts. researchgate.netorganic-chemistry.org They facilitate the deprotonation of the active methylene compound (e.g., benzylmalonic acid) to generate a nucleophilic enolate, which then attacks the carbonyl electrophile (formaldehyde). chembk.com

In modern palladium-catalyzed routes , the performance of the homogeneous catalyst is highly dependent on the nature of the ligands coordinated to the metal center. researchgate.net Ligands influence the steric and electronic properties of the palladium complex, which in turn dictates its catalytic activity and selectivity. researchgate.net For example, in the alkoxycarbonylation of alkynes, the choice of phosphine (B1218219) ligands can control the regioselectivity, favoring the formation of either linear or branched ester products. lookchem.com Similarly, in cross-coupling reactions, the ligand framework is essential for facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved yields and functional group tolerance. researchgate.netnih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-Benzylacrylic acid |

| Methanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Thionyl chloride |

| Methanesulfonic acid |

| (Carbomethoxymethylene)triphenylphosphorane |

| Phenylacetaldehyde |

| Methyl glyoxylate |

| Triphenylphosphine oxide |

| Triethyl phosphonoacetate |

| Benzyl bromide |

| Sodium hydride |

| Potassium tert-butoxide |

| Formaldehyde (B43269) |

| Benzylmalonic acid |

| Paraformaldehyde |

| Diethylamine |

| Pyridine |

| 3-Phenyl-1-propyne |

| Carbon monoxide |

| Triarylbismuth |

Development and Application of Heterogeneous Catalysis Systems

The development of heterogeneous catalysts represents a significant advance in the synthesis of acrylates, including this compound. These systems, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer substantial advantages in terms of catalyst recovery, reusability, and product purification, which are critical for industrial-scale production. researchgate.net

Research into heterogeneous catalysis for acrylate (B77674) synthesis has explored various materials. Ion-exchange resins, such as Amberlite™ and Dowex™, have been effectively used as solid Brønsted acid catalysts for the esterification of acrylic acid with polyalcohols. mdpi.com These catalysts facilitate the reaction under solvent-free conditions, and their performance can be tuned based on properties like total exchange capacity, particle size, and degree of crosslinking. mdpi.com For instance, in the synthesis of trimethylolpropane (B17298) triacrylate, introducing an air flow to remove water, a byproduct of esterification, significantly improved the yield and conversion when using these resin-based catalysts. mdpi.com

Another important class of heterogeneous catalysts involves metals supported on solid materials. A rhenium-on-carbon (Re/C) catalyst has been successfully employed for the deoxydehydration of bio-based glyceric acid to produce acrylic acid and methyl acrylate. rsc.org This process is notable as it avoids the use of gaseous hydrogen, relying on the alcohol solvent as a hydrogen source. rsc.orgresearchgate.net Similarly, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation and coupling reactions, although its effectiveness can vary based on particle size and distribution on the support. researchgate.netchemrxiv.org The Heck reaction, a cornerstone for C-C bond formation in synthesizing substituted acrylates, has also been adapted to use supported palladium catalysts to improve recyclability and minimize metal leaching into the product. researchgate.netmdpi.com

The table below summarizes various heterogeneous catalyst systems relevant to the synthesis of acrylates and their precursors.

| Catalyst System | Support/Type | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Amberlite™ 120 IR (H+) / Amberlyst® 15 | Ion-Exchange Resin | Esterification | Effective for solvent-free synthesis; performance depends on physical properties and water removal. | mdpi.com |

| Re/C | Rhenium on Carbon | Deoxydehydration (DODH) | Enables conversion of bio-based glyceric acid to acrylic acid/esters without gaseous H2. | rsc.org |

| KU-2.8 H-form | Cation-exchange resin | Esterification | Studied for the synthesis of 2-hydroxyethyl(met)acrylates, yielding up to 87.5%. | akj.az |

| Pd(OAc)2 on solid support | Palladium on various supports | Heck Coupling | Immobilization of the catalyst facilitates recycling and reduces metal contamination in the product. | researchgate.net |

Biocatalytic Synthesis of this compound Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, acting as natural catalysts, can facilitate complex chemical transformations with remarkable precision. In the context of this compound, biocatalysis is particularly valuable for producing chiral derivatives, which are crucial building blocks in pharmaceuticals.

One of the most prominent applications of biocatalysis in this area is the kinetic resolution of racemic mixtures. Penicillin G acylase (PGA), an enzyme widely used in the pharmaceutical industry for producing antibiotic precursors, has demonstrated significant utility. nih.govcuni.cz It belongs to the N-terminal nucleophilic hydrolase superfamily and can selectively hydrolyze amide bonds. nih.gov This enantioselectivity allows for the separation of racemic mixtures into their constituent enantiomers. For example, PGA has been used for the resolution of racemic amino acids and related chiral compounds, which is a strategy directly applicable to creating chiral precursors for complex acrylate derivatives. nih.govacs.org

A specific application involves the synthesis of phosphinic pseudopeptides, which can act as enzyme inhibitors. In one such synthesis, a racemic N-phenylacetyl derivative of an aminophosphinic acid was resolved using Penicillin G amidase (PcAm) from E. coli. The enzyme selectively hydrolyzed the N-phenylacetyl group of one enantiomer, allowing for the separation of the acylated (R)-enantiomer from the deacylated (S)-enantiomer with high purity.

The following table details a key biocatalytic application relevant to the synthesis of this compound derivatives.

| Reaction Type | Enzyme (Source) | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Hydrolysis (Kinetic Resolution) | Penicillin G Amidase (PGA) (E. coli) | Racemic N-acylated amino compounds | Separation of enantiomers for synthesis of chiral building blocks. | nih.govcuni.cz |

| Lipase-catalyzed Resolution | Lipase (B570770) (e.g., from Candida antarctica) | Racemic alkanolamines | Synthesis of novel chiral N-(2-hydroxylalkyl)-acrylamides. | tandfonline.com |

Application of Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. These principles focus on improving efficiency, reducing waste, and utilizing sustainable resources.

Solvent-Free and Solvent-Minimizing Methodologies

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Research has demonstrated the feasibility of synthesizing acrylates under solvent-free conditions. One effective approach is mechanochemistry, where reactions are induced by grinding solid reactants together. researchgate.net For instance, the Wittig reaction between an arsonium (B1239301) ylide and various aldehydes has been performed by grinding to produce (E)-ethyl-3-aryl-acrylates in high yields without any solvent. researchgate.netscientific.net This method offers advantages of simple workup, mild conditions, and environmental friendliness. researchgate.net

Heterogeneous catalysis also enables solvent-free processes. The esterification of acrylic acid with polyols to form polyacrylates has been successfully carried out using solid acid catalysts like ion-exchange resins in the absence of a solvent. mdpi.comisuschem.it Similarly, lipase-catalyzed enzymatic processes have been developed in miniaturized, continuous-flow reactors for acrylate synthesis without any solvent, showcasing a combination of green chemistry and process intensification. rsc.org

Atom Economy and Reaction Efficiency Studies in Synthetic Design

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Addition and rearrangement reactions are ideal, with a theoretical atom economy of 100%. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For instance, the Heck reaction, while powerful for creating C-C bonds to form products like this compound, is not perfectly atom-economical as it produces a stoichiometric amount of salt byproduct from the base used. mdpi.comuwindsor.ca

Synthetic design aims to maximize atom economy by choosing appropriate reaction pathways. For example, the direct carbonylation of alkynes is a highly atom-economical route to α,β-unsaturated esters. acs.org Another strategy is the use of catalytic transfer-hydrogenative C-C bond formations, which merge redox events with bond formation, avoiding stepwise processes and maximizing the incorporation of atoms from the starting materials into the product.

Utilization of Sustainable Reagents and Renewable Feedstocks

The transition from petrochemical feedstocks to renewable, bio-based resources is a fundamental goal for sustainable chemical production. Both the acrylate and the benzyl moieties of this compound can potentially be derived from biomass.

Acrylic Acid from Renewable Resources: The production of bio-based acrylic acid is an area of intense research. nexanteca.com Key pathways start from common biomass-derived platform chemicals:

From Glycerol (B35011): Glycerol, a major byproduct of biodiesel production, can be dehydrated to acrolein, which is then oxidized to acrylic acid.

From Sugars/Cellulose (B213188): Sugars (like glucose from starch or cellulose) can be fermented to produce intermediates such as lactic acid or 3-hydroxypropionic acid (3-HP), which can then be dehydrated to yield acrylic acid. researchgate.net A novel route involves the rhenium-catalyzed deoxydehydration of glyceric acid (derived from glycerol oxidation) directly to acrylic acid. rsc.org

Benzyl Precursors from Renewable Resources: The aromatic benzyl group can be sourced from lignin, one of the most abundant biopolymers and a major waste product of the paper industry. rsc.orgresearchgate.net Lignin is a complex polymer built from phenylpropanoid units, making it the largest renewable source of aromatic compounds like benzaldehyde (B42025) or benzoic acid, which are precursors to benzyl alcohol. rsc.orgresearchgate.net

The table below outlines potential renewable feedstocks for the key precursors of this compound.

| Precursor | Renewable Feedstock | Intermediate(s) | Key Conversion Process | Reference |

|---|---|---|---|---|

| Acrylic Acid | Glycerol (from Biodiesel) | Acrolein | Dehydration, then Oxidation | researchgate.net |

| Acrylic Acid | Sugars/Cellulose | Lactic Acid / 3-Hydroxypropionic Acid | Fermentation, then Dehydration | researchgate.net |

| Benzyl Alcohol | Lignin (from Wood/Biomass) | Benzaldehyde / Benzoic Acid | Depolymerization and chemical conversion | rsc.orgresearchgate.net |

| Generic Acrylates | Furfural (from Hemicellulose) | 5-Hydroxyfuranone | Oxidation, then thermal condensation | acs.org |

Optimization of Reaction Conditions and Process Intensification Strategies

To maximize yield, selectivity, and efficiency, the optimization of reaction conditions is a critical step in developing any synthetic protocol. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst type and loading, and reagent concentrations. For palladium-catalyzed reactions like the Heck or Suzuki couplings used to synthesize acrylate derivatives, extensive screening is often performed. organic-chemistry.orgmdpi.commdpi.com For example, in the synthesis of α-benzyl-β-keto esters, a systematic screening of palladium catalysts, bases, additives, and solvents led to the identification of an optimal system that significantly improved yields. organic-chemistry.org

The following interactive table provides a generalized example of how reaction parameters are optimized for a palladium-catalyzed C-C coupling reaction to produce an acrylate derivative, based on findings from multiple studies.

| Parameter Varied | Condition Tested | Observed Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Moderate to good yield, common starting point. | mdpi.com |

| Pd(PPh₃)₄ | Often effective but can be sensitive to air/moisture. | mdpi.com | |

| Pd(dbpf)Cl₂ | Found to be highly effective for challenging substrates, leading to improved yields. | organic-chemistry.org | |

| Solvent | Toluene | Commonly used, good for many coupling reactions. | mdpi.com |

| DMF / DMA | Polar aprotic solvents that can increase reaction rates and solubility, often optimal. | organic-chemistry.org | |

| Dioxane | Can be optimal, leading to high yields (e.g., 94% in one furan (B31954) synthesis). | mdpi.com | |

| Base | NEt₃ (Triethylamine) | Common organic base, effective in many cases. | mdpi.com |

| K₂CO₃ / Cs₂CO₃ | Inorganic bases, often used and can be crucial for reaction success. | mdpi.com | |

| Temperature | Room Temperature | Desirable for energy efficiency but often results in slow or no reaction. | |

| 80-120 °C | Elevated temperatures are typically required to achieve good conversion and reaction rates. | organic-chemistry.orgmdpi.com |

Beyond optimizing batch reactions, process intensification aims to develop radically new equipment and processing methods. A leading strategy is the move from batch to continuous-flow synthesis. canterbury.ac.nz Continuous-flow reactors, such as microreactors or packed-bed systems, offer superior control over heat and mass transfer, improved safety, and the potential for straightforward scaling.

A compelling example is the synthesis of bio-derived acrylate monomer precursors. A reaction that took 20 hours in a traditional batch reactor was accelerated to a residence time of less than one minute in a pressurized thermal flow reactor operating at a superheated temperature of 200 °C. acs.orgnih.govacs.org This dramatic reduction in reaction time, from hours to seconds, showcases the transformative potential of process intensification, enabling projected productivities of over 700 grams per day from a reactor with a volume of only 3 mL. acs.orgnih.gov This approach not only speeds up synthesis but also allows for the "telescoping" of multiple reaction steps into a single, continuous process without intermediate purification, further boosting efficiency. nih.govchemrxiv.org

Parametric Studies for Reaction Temperature, Pressure, and Concentration

Reaction Temperature: Temperature is a critical parameter that directly influences the rate of reaction. For the HWE reaction, studies have explored conditions ranging from room temperature to the reflux temperature of the solvent. thieme-connect.com In a one-pot procedure involving the initial alkylation of a phosphonoacetate with benzyl bromide, followed by a methylenation step, conducting the reaction at elevated temperatures generally leads to higher yields and shorter reaction times. thieme-connect.com For instance, the alkylation step to form the benzyl-substituted phosphonate intermediate shows superior results at the reflux temperature of the solvent compared to room temperature. thieme-connect.com

Similarly, in Fischer esterification, where 2-benzylacrylic acid would be reacted with methanol, temperature plays a major role. Studies on analogous esterification reactions show that increasing the temperature significantly improves the reaction conversion rate. researchgate.net However, excessively high temperatures can promote side reactions, such as polymerization of the acrylate product, necessitating a carefully optimized thermal window. For example, in the polymerization of benzyl acrylate, thermal degradation has been observed at temperatures between 260°C and 300°C. researchgate.net While synthesis occurs at much lower temperatures, this highlights the thermal sensitivity of the acrylate functional group.

Pressure: The influence of pressure on common liquid-phase synthesis routes for this compound, such as HWE or Fischer esterification at moderate temperatures, is generally minimal. These reactions are typically conducted at atmospheric pressure in standard laboratory and industrial reactors. However, in processes involving volatile reagents or gaseous byproducts, or when operating temperatures are near the boiling point of the solvent or reactants, pressure can become a significant factor. For example, in the polymerization of related acrylate monomers, moderate pressure (20-30 atm) is sometimes applied to prevent the monomer from boiling. researchgate.net For scalable synthesis in a continuously operated reactor, maintaining a constant pressure can be crucial for process stability and to ensure reactants remain in the liquid phase.

Concentration: The concentration of reactants, catalysts, and reagents is a pivotal factor in controlling both reaction yield and selectivity. In the HWE reaction, the molar ratio of the base to the phosphonate reagent and the aldehyde is carefully controlled. beilstein-journals.orgresearchgate.net A particularly striking example of concentration's role is seen in controlling the stereoselectivity of the resulting alkene. In an HWE-type reaction, using an excess of the base (e.g., NaHMDS) relative to the phosphonate reagent can strongly favor the formation of the (E)-isomer of the α,β-unsaturated ester. thieme-connect.de Conversely, using an excess of the phosphonate reagent can dramatically shift the selectivity to favor the (Z)-isomer. thieme-connect.de This demonstrates that precise control over reactant ratios is essential for producing the desired product isomer.

For Fischer esterification, the reaction is an equilibrium process. masterorganicchemistry.com According to Le Chatelier's principle, using a large excess of one reactant, typically the alcohol (methanol), can shift the equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com The concentration of the acid catalyst (e.g., sulfuric acid, tosic acid) also directly impacts the reaction rate; however, excessively high catalyst concentrations can promote undesirable side reactions like dehydration or polymerization. researchgate.netmasterorganicchemistry.com

The following interactive tables summarize the impact of these parameters on the synthesis.

Table 1: Parametric Influence on Horner-Wadsworth-Emmons (HWE) Synthesis This table illustrates the typical effects of key parameters on the HWE reaction for producing α-substituted acrylates, based on optimization studies. thieme-connect.comthieme-connect.de

| Parameter | Condition | Typical Effect on Yield/Selectivity | Reference |

| Temperature | Room Temperature vs. Reflux | Reflux temperature generally provides superior yields for the alkylation step. | thieme-connect.com |

| Base/Solvent | NaH in THF | Good yield and purity. | thieme-connect.com |

| t-BuOK in DMF | Superior yield and purity. | thieme-connect.com | |

| Concentration | Excess Base (e.g., NaHMDS) | Favors E-isomer formation (up to 100:0 E/Z). | thieme-connect.de |

| Excess Phosphonate Reagent | Favors Z-isomer formation (up to 2:98 E/Z). | thieme-connect.de |

Table 2: Parametric Influence on Fischer Esterification This conceptual table outlines the expected influence of parameters on the direct esterification of 2-benzylacrylic acid with methanol, based on general esterification principles. researchgate.netmasterorganicchemistry.com

| Parameter | Condition | Expected Effect on Yield/Rate | Rationale |

| Temperature | Increase | Increases reaction rate. | Provides energy to overcome activation barrier. |

| Decrease | Decreases reaction rate. | Slower kinetics. | |

| Concentration | Excess Methanol | Increases yield. | Shifts equilibrium towards product formation. |

| Stoichiometric Methanol | Lower equilibrium conversion. | Equilibrium limitation. | |

| Catalyst Conc. | Increase | Increases reaction rate. | More catalytic sites available. |

| Decrease | Decreases reaction rate. | Fewer catalytic sites available. |

Reactor Design and Engineering for Scalable Synthesis

For the synthesis of this compound via routes like HWE or Fischer esterification, batch reactors or semi-batch reactors are commonly employed at the laboratory and pilot scale. These reactors offer flexibility for multi-step processes and are relatively simple to operate. For a typical batch esterification, the carboxylic acid, a large excess of methanol, and a catalyst would be charged to a stirred tank reactor equipped with a heating/cooling jacket to control the temperature and a condenser to return the volatile methanol to the reaction vessel.

For larger, continuous production, a Continuous Stirred-Tank Reactor (CSTR) or a series of CSTRs would be advantageous. A CSTR allows for consistent product quality and better temperature control due to its steady-state operation, which is crucial for managing the exothermic nature of some synthesis steps and preventing thermal runaway or unwanted polymerization. acs.org The continuous removal of product and addition of reactants facilitate high-throughput manufacturing.

Alternatively, a Plug Flow Reactor (PFR) , such as a tubular reactor, could be employed. PFRs are highly efficient for simple, fast reactions and offer excellent heat transfer capabilities, which is beneficial for managing reaction exotherms. acs.org Continuous flow systems, in general, provide enhanced safety, improved reproducibility, and are often more efficient for large-scale operations compared to batch processes. acs.org For the Fischer esterification, a PFR could be designed as a reactive distillation column. In this setup, the esterification reaction and the separation of the water byproduct occur simultaneously. The continuous removal of water from the reaction zone shifts the equilibrium towards the product, driving the reaction to higher conversion and potentially simplifying downstream purification.

The choice of construction materials for the reactor is also critical. Stainless steel is a common choice, but for reactions involving strong acid catalysts like sulfuric acid, corrosion-resistant alloys or glass-lined reactors may be necessary to ensure the longevity of the equipment and prevent contamination of the product. The reactor system must also include robust control systems for monitoring and adjusting temperature, pressure, and reactant flow rates to maintain optimal conditions and ensure process safety.

Reactivity and Mechanistic Studies of Methyl 2 Benzylacrylate

Polymerization Reactions of Methyl 2-benzylacrylate

The polymerization of this compound can be achieved through several mechanistic pathways, each offering distinct control over the resulting polymer's architecture and properties. The presence of the α-benzyl group introduces significant steric and electronic effects that influence the monomer's reactivity.

Radical Polymerization Mechanisms, Kinetics, and Controlled Polymerization (ATRP, RAFT)

Radical polymerization is a common method for vinyl monomers like this compound. The process involves initiation, propagation, and termination steps. rsc.org The polymerization of α-substituted acrylates, such as this compound, can be initiated using standard radical initiators. However, studies on analogous α-substituted acrylic esters show that polymerization is often slow, resulting in polymers of low molecular weight due to steric hindrance from the bulky α-substituent. researchgate.net For instance, the radical polymerization of methyl α-benzylacrylate has been studied, and the stereochemical configuration of the resulting polymer has been analyzed, indicating the influence of the benzyl (B1604629) group on the propagation step. acs.org

The kinetics of radical polymerization can be complex. For many acrylate (B77674) polymerizations, the rate dependence deviates from first-order with respect to the monomer concentration, which can be attributed to factors like the concentration of monomer in the initiation step or gel effects. researchgate.net

Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer enhanced control over molecular weight, polydispersity, and polymer architecture. researchgate.netcmu.edu

ATRP: In ATRP, a transition metal complex (e.g., a copper complex) reversibly activates and deactivates the growing polymer chain, allowing for a controlled "living" polymerization. cmu.edu While specific kinetic data for the ATRP of this compound is not readily available, studies on the closely related Benzyl Methacrylate (B99206) (BzMA) provide insight. The ATRP of BzMA, using various copper/ligand systems, yields well-defined polymers. researchgate.net The rate of polymerization in ATRP is typically first-order with respect to monomer concentration and is influenced by the choice of initiator, ligand, and temperature. researchgate.netmdpi.com

RAFT: RAFT polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a degenerative chain transfer mechanism. cmu.edu This allows for the synthesis of polymers with low polydispersity. Studies on the RAFT polymerization of Benzyl Methacrylate (BzMA) show that high monomer conversions can be achieved under controlled conditions, for example, using blue light initiation. libretexts.org The kinetics are typically first-order with respect to monomer concentration, and the rate is influenced by factors such as temperature and RAFT agent concentration. rsc.orglibretexts.org

Table 1: Kinetic Parameters for Controlled Radical Polymerization of Related Monomers

| Monomer | Polymerization Method | Initiator/Catalyst/Agent | Temperature (°C) | Conversion (%) | Time (h) | Polydispersity (Mw/Mn) |

| Benzyl Methacrylate | RAFT (Blue Light) | BAPO Photo-initiator | 25 | ~95 | 2 | ~1.1-1.3 |

| Benzyl Methacrylate | ATRP | EBiB/PMDETA/CuBr | 90 | >90 | ~4 | 1.13-1.63 |

| Methyl Methacrylate | ATRP | AIBN/CuIICl2/bpy | 130 | >90 | ~5 | <1.5 |

| Styrene | RAFT | Xanthate Agent | 120 | >90 | ~8 | ~1.1-1.2 |

This table presents data from studies on related methacrylate and acrylate monomers to illustrate typical kinetic and control parameters achievable with ATRP and RAFT techniques. Data sourced from multiple studies. researchgate.netresearchgate.netlibretexts.org

Anionic Polymerization Pathways and Stereocontrol in Polymerization

Anionic polymerization is a powerful method for producing polymers with well-defined structures and narrow molecular weight distributions. However, for acrylate monomers, it is often complicated by side reactions, such as intramolecular cyclization and reaction with the ester group. tandfonline.com These side reactions typically necessitate low polymerization temperatures (e.g., -78 °C). vaia.com

The polymerization of α-substituted acrylates like this compound can proceed via anionic mechanisms, often yielding high polymers in good yields at low temperatures. researchgate.net The bulky α-benzyl group can influence the stereochemistry of the resulting polymer. Anionic polymerization of α-(alkoxymethyl)acrylates has been shown to produce highly isotactic polymers due to a chelating effect between the ester, the α-substituent's ether oxygen, and the lithium counter-ion at the propagating chain end. libretexts.org A similar coordination effect might be anticipated with this compound, potentially influencing stereocontrol during polymerization, although the benzyl group lacks a heteroatom for strong chelation. The stereospecific anionic polymerization of other α-substituted acrylates has been achieved, suggesting that control over the tacticity of poly(this compound) is feasible. researchgate.net

Cationic Polymerization and Living Polymerization Techniques

Cationic polymerization is generally not a suitable method for acrylate monomers, including this compound. kpi.ua This is because the ester group is strongly electron-withdrawing, which destabilizes the adjacent carbocation that would be formed during the propagation step. kpi.ua Monomers that undergo cationic polymerization typically possess electron-donating groups that can stabilize the cationic propagating center. tandfonline.comengconfintl.org Therefore, the literature on the cationic polymerization of this compound is sparse, as this pathway is mechanistically unfavorable.

Living polymerization, where chain termination and transfer reactions are absent, is not a distinct mechanism but rather a characteristic of certain polymerization processes. libretexts.org Both anionic polymerization under specific conditions and controlled radical polymerization techniques like ATRP and RAFT can exhibit living characteristics. This allows for the synthesis of polymers with controlled molecular weights, low polydispersities, and complex architectures such as block copolymers. researchgate.netcmu.edu

Copolymerization Studies with Diverse Monomers for Property Modulation

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating a second, different monomer into the polymer chain, properties such as glass transition temperature, solubility, and mechanical strength can be systematically modulated. This compound can be copolymerized with a variety of other monomers.

The reactivity of monomers in copolymerization is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) or the other monomer (copolymerization). Studies on similar systems, such as the copolymerization of methyl acrylate (MA) with methyl methacrylate (MMA), provide insight into the expected behavior. frontiersin.orgtandfonline.com For the BA/MMA system, literature values for reactivity ratios are available. tandfonline.comtue.nl

While specific reactivity ratios for this compound are not widely reported, data from related systems, such as Benzyl Methacrylate (BzMA) with other monomers, can be informative. For example, in the ATRP copolymerization of BzMA (M1) and ethyl methacrylate (EMA) (M2), the reactivity ratios were found to be r₁ = 0.812 and r₂ = 1.162. researchgate.net This suggests a tendency towards random incorporation of both monomers. The copolymerization of N-vinylpyrrolidone (NVP) and Benzyl Methacrylate (BzMA) via RAFT has also been studied, with results indicating a much greater probability for the incorporation of BzMA units over NVP units.

Table 2: Reactivity Ratios for Copolymerization of Related Acrylate and Methacrylate Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r₁ | r₂ | System Tendency |

| Benzyl Methacrylate | Ethyl Methacrylate | ATRP | 0.812 | 1.162 | Random/Alternating |

| Styrene | 2-Ethylhexyl Acrylate | ATRP | 1.24 | 0.71 | Blocky (Styrene) |

| n-Butyl Acrylate | Methyl Methacrylate | FRP | 0.48 | 2.38 | Blocky (MMA) |

| Methyl Acrylate | Vinyl Acetate (B1210297) | FRP | 6.1 | 0.0087 | Blocky (MA) |

This table summarizes reactivity ratios from various studies on related monomers to illustrate copolymerization behavior. FRP = Free Radical Polymerization. Data sourced from multiple studies. researchgate.nettue.nl

Cycloaddition Reactions Involving this compound

This compound, with its electron-deficient alkene double bond, is a potential dienophile for cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and Investigations into Regio- and Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction is highly valuable in organic synthesis due to its ability to form cyclic structures with a high degree of stereochemical control.

As a dienophile, this compound's reactivity is enhanced by the electron-withdrawing ester group. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. researchgate.net For example, substituents that are cis on the alkene will remain cis in the resulting cyclohexene (B86901) ring.

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the issue of regioselectivity arises. Two different constitutional isomers, often referred to as "ortho" (1,2-substituted) and "meta" (1,3-substituted), can potentially form. Generally, the formation of "ortho" and "para" (1,4-substituted, depending on the diene) products is electronically favored over the "meta" product. researchgate.net

The stereoselectivity of the Diels-Alder reaction also includes the preference for the endo product over the exo product. This is known as the Alder-Stein rule. The endo orientation is favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the p-orbitals of the diene in the transition state. However, the presence of a bulky α-substituent, such as the benzyl group in this compound, can lead to steric repulsion in the endo transition state, potentially favoring the formation of the exo product. Studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl methacrylate (which has an α-methyl group) show a greater tendency towards the formation of the exo cycloadduct compared to methyl acrylate. cmu.edu A similar effect would be expected for this compound.

Table 3: Factors Influencing Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Expected Outcome for this compound |

| Electronic Effects | The electron-withdrawing ester group activates the dienophile. Governs regioselectivity ("ortho"/"para" favored). | Good reactivity. Predictable regiochemistry based on diene electronics. |

| Stereospecificity | The stereochemistry of the dienophile's double bond is conserved in the product. | Not applicable as the double bond is terminal, but substituents on the diene would have their relative stereochemistry conserved. |

| Endo/Exo Selectivity | Secondary orbital interactions favor the endo product. Steric hindrance can favor the exo product. | The bulky α-benzyl group is expected to create steric hindrance, likely increasing the proportion of the exo product compared to unsubstituted acrylates. |

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles. organic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkene, in a concerted, pericyclic process. researchgate.net this compound can serve as a dipolarophile in such reactions. The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their utility in synthesis.

Research has shown that the reaction of an isopropyl ester nitrone with this compound results in a 1,3-dipolar cycloaddition with high diastereoselectivity, comparable to that observed with methyl methacrylate. duke.edu The regiochemistry of such cycloadditions, which determines the substitution pattern on the resulting isoxazolidine (B1194047) ring, can often be predicted using frontier molecular orbital (FMO) theory. duke.edu Most nitrone-olefin cycloadditions are classified as Type II interactions, where the energy differences between both the HOMO of the nitrone and the LUMO of the dipolarophile, and the LUMO of the nitrone and the HOMO of the dipolarophile, are similar and influence the reaction's progression. duke.edu

The cycloaddition of diazomethane (B1218177) with substituted methyl acrylates has been studied, and these reactions proceed via a concerted asynchronous mechanism. chemrxiv.org This type of reaction with this compound would be expected to form pyrazoline derivatives. The use of a polymer-bound benzyl acrylate in a 1,3-dipolar addition with benzonitrile (B105546) oxide has also been reported. cdnsciencepub.com

The general classes of 1,3-dipoles that can react with dipolarophiles like this compound include nitrilimines, azomethine ylides, and nitrile oxides, each leading to different heterocyclic systems. wikipedia.orglibretexts.orgbeilstein-journals.org For example, the reaction with nitrilimines would yield pyrazole (B372694) derivatives, while nitrile oxides would produce isoxazolines. wikipedia.orgbeilstein-journals.org The diastereoselectivity in such cycloadditions can be influenced by various factors, including the use of chiral auxiliaries on either the dipole or the dipolarophile. rsc.org In some cases, high diastereoselectivity has been achieved in 1,3-dipolar cycloadditions of betaines to form tropane (B1204802) skeletons. rsc.org

Nucleophilic and Electrophilic Additions to the Acrylic Moiety

The Michael addition, a type of conjugate addition, is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor), such as this compound. mdpi.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. researchgate.net

The conjugate addition of amines to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters. nih.gov Microwave-assisted Michael additions of amines to methyl acrylates have been shown to proceed efficiently, with significant reductions in reaction time and increased yields compared to conventional heating. nih.govnih.gov For instance, the reaction of benzylamine (B48309) with methyl acrylate can be effectively catalyzed by vanadyl(IV) acetate under solvent-free conditions, affording the corresponding β-amino ester in high yield. researchgate.net

Table 1: Conjugate Addition of Benzylamine to Methyl Acrylate in Various Solvents researchgate.net

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Dichloromethane | 20 | 50 |

| 2 | Acetonitrile (B52724) | 20 | 55 |

| 3 | Tetrahydrofuran | 20 | 40 |

| 4 | Methanol (B129727) | 18 | 60 |

| 5 | Water | 24 | 35 |

| 6 | Solvent-free | 0.5 | 96 |

Table based on data from a study on the conjugate addition of benzylamine and methyl acrylate. researchgate.net

The reactivity of α-substituted acrylates in conjugate additions can be influenced by the nature of the substituent. For example, in enantioselective conjugate additions, the use of α-benzylacrylates has been associated with a decrease in enantioselectivity in some cases. researchgate.net The addition of carbon nucleophiles, such as malonates, to α,β-unsaturated esters is also a common practice. aksci.com

Catalytic hydrogenation is a widely used method for the reduction of the carbon-carbon double bond in alkenes to form alkanes. yorku.ca In the case of α,β-unsaturated esters like this compound, this reaction leads to the corresponding saturated ester. The diastereoselectivity of this reduction is a crucial aspect when new stereocenters are formed.

Detailed studies on the diastereoselective hydrogenation of Methyl 2-[α-(methoxycarbonylamino)benzyl]acrylate, a compound structurally similar to this compound, provide significant insights into the reduction of this class of substrates. oup.com The presence of a directing group, such as the NHCO₂Me group in the allylic position, can effectively control the facial selectivity of the hydrogen addition. oup.com The hydrogenation of this substrate using Ru(II) or Rh(I)-phosphine catalyst precursors has been shown to proceed with excellent anti-selectivity. oup.com

The choice of catalyst and solvent plays a critical role in the outcome of the hydrogenation. For the hydrogenation of Methyl 2-[α-(methoxycarbonylamino)benzyl]acrylate, Ru(OCOCF₃)₂(PPh₃)₂ and [Rh(cod)(dppe)]⁺ClO₄⁻ have been used as effective catalyst precursors. oup.com The diastereoselectivity of the reaction was found to be highly dependent on the solvent, with less polar solvents like dichloromethane, benzene, or THF leading to lower selectivity or inhibition of the reaction. oup.com

Table 2: Diastereoselective Hydrogenation of Methyl 2-[α-(Methoxycarbonylamino)benzyl]acrylate (1) oup.com

| Entry | Catalyst | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | anti:syn ratio |

| 1 | Ru(OCOCF₃)₂(PPh₃)₂ | CH₂Cl₂ | 50 | 50 | 24 | 10 | 90:10 |

| 2 | Ru(OCOCF₃)₂(PPh₃)₂ | Benzene | 50 | 50 | 24 | 50 | 92:8 |

| 3 | Ru(OCOCF₃)₂(PPh₃)₂ | THF | 50 | 50 | 24 | 90 | 95:5 |

| 4 | Ru(OCOCF₃)₂(PPh₃)₂ | Acetone | 50 | 50 | 24 | 100 | 97:3 |

| 5 | Ru(OCOCF₃)₂(PPh₃)₂ | EtOH | 50 | 50 | 24 | 100 | 96:4 |

| 6 | [Rh(cod)(dppe)]⁺ClO₄⁻ | Acetone | rt | 1 | 24 | 100 | 95:5 |

| 7 | [Rh(cod)(dppe)]⁺ClO₄⁻ | MeOH | rt | 1 | 24 | 100 | 96:4 |

Table adapted from a study on a closely related substrate, demonstrating the influence of catalyst and solvent on diastereoselectivity. oup.com

The production of chiral compounds through catalytic hydrogenation is of great importance in the fine chemicals industry, and heterogeneous catalysts are often preferred due to their ease of separation and recycling. ethz.ch A variety of metal catalysts, including palladium, platinum, rhodium, and ruthenium, are used for hydrogenation, and their activity and selectivity are influenced by the support, solvent, and reaction conditions. mdpi.comsrce.hr

The addition of halogens and hydrogen halides to the double bond of acrylates is a fundamental transformation. In the case of this compound, the electron-withdrawing nature of the ester group influences the reactivity of the alkene.

Hydrohalogenation of alkenes with hydrogen halides such as HBr or HCl typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. researchgate.netnih.gov For this compound, the addition of a hydrogen halide would be expected to proceed with the halogen atom adding to the α-carbon and the hydrogen atom adding to the β-carbon of the acrylic moiety. A process for the hydrohalogenation of various acrylates, including benzyl acrylate, without the need for a catalyst has been described. beilstein-journals.org

The direct halogenation of acrylates, for example with bromine (Br₂), results in the addition of two halogen atoms across the double bond. The synthesis of pentabromobenzyl acrylate involves the bromination of benzyl acrylate in the presence of a free-radical initiator, indicating that the benzylic position can also be reactive under certain conditions. However, the addition of bromine to the double bond is a more typical reaction pathway under non-radical conditions. The synthesis of methyl α-(bromomethyl)acrylate via dehydrohalogenation of a dibromo precursor is also a related transformation. orgsyn.org The photopolymerization of brominated acrylates can be initiated by the release of bromine radicals upon UV irradiation. researchgate.net

Cross-Coupling Reactions and Functional Group Interconversions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgdiva-portal.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the versatile construction of complex molecular architectures.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. diva-portal.org In the context of this compound, it can act as the alkene component. The reaction of benzyl chloride with methyl acrylate, catalyzed by Pd(OAc)₂, has been reported to yield a mixture of regioisomeric products. nih.gov The regioselectivity of the Heck reaction with electron-rich olefins can be challenging, often leading to mixtures of α- and β-arylation products. organic-chemistry.org Palladium-catalyzed cascade reactions involving the olefination of C(sp³)-H bonds with benzyl acrylate have also been developed for the synthesis of γ-lactam derivatives. researchgate.netresearchgate.netmdpi.com

The Suzuki reaction is the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org While specific examples of Suzuki reactions with this compound as a primary coupling partner are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond. libretexts.org Palladium-catalyzed arylation of benzylic C(sp³)-H bonds in 2-methyl azaarenes has been reported, suggesting that the benzylic position of this compound could potentially be a site for cross-coupling reactions under specific conditions. nih.gov

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of substituted alkynes. libretexts.org Similar to the Suzuki and Heck reactions, detailed examples of Sonogashira couplings directly involving this compound are not prevalent in the provided search results. However, the general principles of these cross-coupling reactions suggest that this compound could potentially participate in such transformations, for instance, through activation of its benzylic C-H bonds or if it were modified to contain a suitable leaving group for coupling. Carbonylative Sonogashira couplings have also been developed, expanding the scope of this reaction. rsc.org

Derivatization and Functionalization of the Benzyl Moiety

While many reactions involving this compound target the reactive acrylate portion, the benzyl moiety itself can be pre-functionalized to modulate the molecule's electronic and steric properties. This strategic derivatization is crucial for tuning reactivity and for probing reaction mechanisms, particularly in catalysis.

In the development of a palladium-catalyzed enantioselective 1,1-diarylation of terminal alkenes, a diverse library of benzyl acrylates with various substituents on the benzyl ring was synthesized and evaluated. nih.gov This approach was based on the hypothesis that attractive noncovalent interactions between the substituted benzyl group and a chiral anion phase-transfer catalyst are critical controlling elements in the stereochemistry-determining step. nih.gov The investigation revealed that both the electronic nature and the position of substituents on the benzyl arene significantly influenced the enantioselectivity of the reaction, with observed energy differences of approximately 2 kcal/mol across the range of substrates. nih.gov

A trend was observed when correlating the average Natural Bond Orbital (NBO) charge of the atoms at the 2- and 6-positions of the benzyl ring with the measured enantioselectivity, highlighting the impact of distal electronic modifications on the reaction's transition state. nih.gov This systematic functionalization demonstrates that the benzyl moiety is not merely a passive component but an active participant whose properties can be fine-tuned to achieve high stereocontrol. nih.gov

Table 1: Examples of Substituted Benzyl Acrylates Used in Mechanistic Studies nih.gov This table is interactive. Click on the headers to sort the data.

| Substituent on Benzyl Ring | Position of Substituent(s) | Purpose of Derivatization |

|---|---|---|

| Hydrogen | - | Baseline substrate |

| Fluorine | 4 | Electron-withdrawing group |

| Chlorine | 4 | Electron-withdrawing group |

| Bromine | 4 | Electron-withdrawing group |

| Methyl | 4 | Electron-donating group |

| Methoxy (B1213986) | 4 | Electron-donating group |

| Fluoro | 3,5 | Investigate electronic effects |

| Trifluoromethyl | 3,5 | Strong electron-withdrawing |

| Fluoro | 2 | Probe ortho-position effects |

| Chloro | 2 | Probe ortho-position effects |

| Bromo | 2 | Probe ortho-position effects |

Reaction Kinetics, Thermodynamics, and Mechanistic Elucidation

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is fundamental to controlling reaction outcomes and optimizing conditions. This involves detailed mechanistic studies, including the analysis of transition states, the identification of transient intermediates, and real-time monitoring of reaction progress.

Transition State Analysis and Reaction Pathway Mapping

Computational and experimental methods are employed to map the energy landscapes of reactions involving acrylates, providing insight into the structures of transition states and the origins of selectivity. Density Functional Theory (DFT) calculations are a primary tool for exploring reaction pathways. For instance, in the Michael addition of glycinate (B8599266) imines to benzyl acrylate, DFT calculations were used to identify the origins of enantioselectivity and a key noncovalent CH···O interaction responsible for organizing the transition state. acs.orgacs.org Although this study used benzyl acrylate, the methodology is directly applicable to understanding reactions of its α-substituted counterpart, this compound.

In cycloaddition reactions, the orientation of the reactants in the transition state determines the stereochemical outcome. Studies on the reaction between a chiral nitrone and this compound showed high diastereoselectivity, suggesting a highly organized transition state. duke.edu Solvent studies in related systems have shown that polar solvents can favor a Z-nitrone oriented transition state, while non-polar solvents afford products derived from an E-nitrone intermediate, underscoring the role of the reaction environment in stabilizing specific transition state geometries. duke.edu

Furthermore, multidimensional parameterization techniques have been used to correlate molecular descriptors of both catalysts and substituted benzyl acrylate substrates with enantioselectivity. nih.gov This quantitative structure-selectivity relationship approach helps to elucidate the noncovalent interactions, such as those between the benzyl group and a catalyst, that stabilize the stereochemistry-determining transition state. nih.gov

Identification and Characterization of Reactive Intermediates

Many reactions of this compound proceed through short-lived, highly reactive intermediates. The identification and characterization of these species are crucial for confirming proposed reaction mechanisms.

In visible-light-promoted reactions, this compound has been used as a radical acceptor. For example, in a desulfurative C-glycosylation, a glycosyl radical is generated under photocatalytic conditions and subsequently trapped by this compound to form the C-glycoside product. nih.govresearchgate.net Similarly, attempts have been made to use this compound to capture α-amino radical intermediates in dual catalysis systems, although in some cases rearrangement products were predominantly formed. rsc.org The use of radical traps like TEMPO is a common strategy to experimentally verify the presence of radical intermediates in such transformations. researchgate.net

In the realm of organometallic chemistry, cascade reactions involving cobalt catalysts and acrylates are proposed to proceed via metallacycle intermediates. nih.gov The initial oxidative cyclization of a 1,3-enyne with the cobalt catalyst forms a cobaltacycle, which then reacts further. The regioselectivity of this initial cyclization and the subsequent transformations of the metallacycle are key challenges in developing such processes. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable data on reaction rates, the consumption of reactants, and the formation of intermediates and products. Various in-situ spectroscopic techniques are employed for this purpose.

Online Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively used to monitor the progress of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) on acrylate-based polymers. rsc.org This technique allows for the determination of reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time. For instance, monitoring the N₃CH₂– proton peak by ¹H NMR can indicate the extent of conversion. rsc.org

For reactions conducted under non-ambient conditions, specialized techniques are required. In-situ high-pressure (HP) NMR and IR spectroscopy are powerful tools for studying catalytic reactions, such as the rhodium-catalyzed hydroaminomethylation of acrylates. rsc.org These methods allow for the characterization of catalyst resting states and reactive intermediates, like rhodium-hydride species, under actual catalytic conditions of high pressure and temperature. rsc.org Kinetic experiments using in-situ ¹⁹F NMR have also been performed to generate detailed reaction profiles and quantify the rate-enhancing effects of additives in Ni-catalyzed reactions. acs.org These advanced monitoring techniques are essential for a deep mechanistic elucidation of complex catalytic cycles involving substrates like this compound.

Advanced Materials Science Applications Derived from Methyl 2 Benzylacrylate

Poly(methyl 2-benzylacrylate) and Copolymers for Specialty Polymer Development

Polymers derived from benzyl (B1604629) acrylate (B77674) and its related monomers, such as poly(benzyl acrylate) (PBA) and poly(benzyl methacrylate) (PBzMA), are valued for their unique characteristics, including high refractive index, thermal stability, and specific mechanical properties. polysciences.comtandfonline.com Copolymerization of these monomers with other acrylates and vinyl compounds allows for the precise tailoring of material properties to meet the demands of various advanced applications. acs.org

Synthesis of Thermoplastic Materials with Tailored Mechanical Performance

For instance, copolymerizing benzyl acrylate with monomers like methyl methacrylate (B99206) can produce polymers with a high refractive index. researchgate.net The benzyl group enhances the polymer's refractive index and Tg, thereby improving its optical and mechanical characteristics. researchgate.net Free radical polymerization is a common method for synthesizing these copolymers. researchgate.net The resulting polymers can be engineered for specific applications, such as foldable intraocular lenses (IOLs), where a combination of a low Tg (below 20°C for foldability), high refractive index (≥1.55), and controlled unfolding rate is required. google.com

Research into (meth)acrylate networks has established fundamental relationships between the chemical structure of the monomer sidegroup, crosslink density, and the resulting mechanical properties like toughness, failure strain, and glass transition temperature. researchgate.net The Tg of these networks can range from -29 to 112 °C, with rubbery moduli between 2.8 and 129.5 MPa, demonstrating the vast potential for property tuning. researchgate.net

Table 1: Properties of Benzyl Acrylate-Based Copolymers for Thermoplastic Applications

| Copolymer System | Monomers | Key Properties | Potential Application |

|---|---|---|---|

| Phenylated Acrylic Copolymer | Phenyl-containing acrylates/methacrylates | Low Tg (< 20°C), High Refractive Index (≥1.55), Controlled Unfolding | Ocular Implants google.com |

| Poly(benzyl acrylate-co-methyl methacrylate) | Benzyl acrylate, Methyl methacrylate | High Refractive Index, Enhanced Tg, Improved Optical and Mechanical Properties | High Refractive Index Polymers researchgate.net |

Creation of Elastomeric Materials with Enhanced Flexibility and Resilience

Benzyl acrylate and benzyl methacrylate are incorporated into various elastomeric materials to enhance their properties. These monomers can be copolymerized with other monomers to create acrylic elastomers with improved processability and performance. googleapis.com For example, benzyl acrylate can be used as a comonomer in the synthesis of acrylic elastomers to be used in compositions that require good extrudability and heat resistance. googleapis.com

In another application, benzyl methacrylate has been used to synthesize a terpolymer, styrene-butadiene-benzyl methacrylate copolymer (BzMA-SBR), via emulsion polymerization. researchgate.netkoreascience.kr This approach allows for the introduction of functional groups into the styrene-butadiene rubber (SBR) backbone, which can then be modified to create ionomers with unique properties. researchgate.netkoreascience.kr